2,2'-Bipyridine, 6-(chloromethyl)-6'-methyl-
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Overview
Description
2,2’-Bipyridine, 6-(chloromethyl)-6’-methyl- is a chemical compound with the molecular formula C12H11ClN2 It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 6-(chloromethyl)-6’-methyl- typically involves the chloromethylation of 2,2’-bipyridine derivatives. One common method includes the reaction of 2,2’-bipyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The methyl group can be introduced through alkylation reactions using methyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine, 6-(chloromethyl)-6’-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Coordination Chemistry: As a bipyridine derivative, it can form coordination complexes with transition metals, which are useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted bipyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as bipyridine N-oxides.
Coordination Complexes: Metal-bipyridine complexes with diverse structures and properties.
Scientific Research Applications
2,2’-Bipyridine, 6-(chloromethyl)-6’-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are catalysts in organic reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug design and development, particularly in the creation of metal-based drugs.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to coordinate with metals.
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 6-(chloromethyl)-6’-methyl- primarily involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can exhibit unique electronic, optical, and catalytic properties. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed. For example, in catalysis, the metal center can facilitate various chemical transformations by providing an active site for the reaction.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound, widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, used in the synthesis of coordination polymers.
1,10-Phenanthroline: A structurally related compound with similar coordination properties but a different ring structure.
Uniqueness
2,2’-Bipyridine, 6-(chloromethyl)-6’-methyl- is unique due to the presence of both chloromethyl and methyl groups, which provide additional sites for chemical modification and functionalization. This enhances its versatility in forming a wide range of derivatives and coordination complexes, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(chloromethyl)-6-(6-methylpyridin-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-4-2-6-11(14-9)12-7-3-5-10(8-13)15-12/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTYUWXAAGEFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348655 |
Source
|
Record name | 2,2'-bipyridine, 6-(chloromethyl)-6'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82740-64-5 |
Source
|
Record name | 2,2'-bipyridine, 6-(chloromethyl)-6'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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